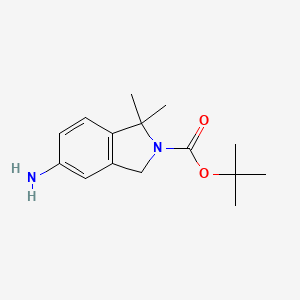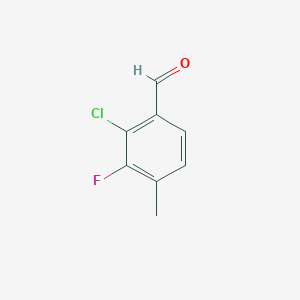
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate: is a synthetic organic compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring This specific compound is characterized by the presence of a tert-butyl ester group, an amino group, and two methyl groups attached to the isoindole core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors such as ortho-substituted benzylamines or benzyl halides.
Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines under suitable conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxylamines or secondary amines.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, isoindole derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and fluorescent probes. The amino group in the compound can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Isoindole derivatives have shown promise in targeting specific biological pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
類似化合物との比較
tert-Butyl 6-amino-3,3-dimethyl-1H-indole-2-carboxylate: Similar structure but with an indole core instead of isoindole.
tert-Butyl 6-amino-3,3-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole core.
tert-Butyl 6-amino-3,3-dimethyl-1H-benzimidazole-2-carboxylate: Similar structure but with a benzimidazole core.
Uniqueness: tert-Butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate is unique due to its isoindole core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
tert-butyl 6-amino-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-9-10-8-11(16)6-7-12(10)15(17,4)5/h6-8H,9,16H2,1-5H3 |
InChIキー |
CTCYIKXXQJFFSV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)

![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)


![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)




![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)
